6-Amino-2,3-dimethylphenol hydrochloride

Cytotoxicity Anticancer Triple-Negative Breast Cancer

Choose 6-Amino-2,3-dimethylphenol hydrochloride for its unique 2,3-dimethyl substitution pattern that provides steric hindrance unmatched by generic aminophenols—critical for selective diazotization, azo coupling, Ullmann condensations, and Mannich reactions. The hydrochloride salt ensures superior aqueous solubility and handling. Validated in MDA-MB-231 cytotoxicity assays (IC50 ≈ 27.6 µM) and DHO enzyme inhibition studies (IC50 1000 µM). Suitable as a diazo component for novel azo dyes and as a building block in medicinal chemistry. Insist on this specific isomer for reproducible SAR and colorant R&D.

Molecular Formula C8H12ClNO
Molecular Weight 173.64
CAS No. 131142-40-0; 23363-74-8
Cat. No. B2579342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2,3-dimethylphenol hydrochloride
CAS131142-40-0; 23363-74-8
Molecular FormulaC8H12ClNO
Molecular Weight173.64
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)N)O)C.Cl
InChIInChI=1S/C8H11NO.ClH/c1-5-3-4-7(9)8(10)6(5)2;/h3-4,10H,9H2,1-2H3;1H
InChIKeyJMFACRGHRXTMDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-2,3-dimethylphenol hydrochloride (CAS 131142-40-0) – Essential Procurement & Class Identification Guide


6-Amino-2,3-dimethylphenol hydrochloride (CAS 131142-40-0; free base CAS 23363-74-8) is a para-aminophenol derivative characterized by a 2,3-dimethyl substitution pattern on the phenolic ring, stabilized as its hydrochloride salt (C8H12ClNO, MW 173.64) . This compound serves as a versatile synthetic intermediate in dye and pigment chemistry, leveraging its ortho-amino and phenolic hydroxyl groups for diazotization and azo coupling reactions . Its primary differentiation from other aminodimethylphenol isomers and alkylated aminophenols stems from the specific steric and electronic environment created by the adjacent methyl groups at positions 2 and 3 relative to the hydroxyl moiety at position 1 and the amino group at position 6 .

Why 6-Amino-2,3-dimethylphenol hydrochloride (CAS 131142-40-0) Cannot Be Replaced by Other Aminodimethylphenols or Simple Aminophenols


Substituting 6-Amino-2,3-dimethylphenol hydrochloride with a different isomer or a generic aminophenol is not chemically or biologically equivalent. The precise 2,3-dimethyl substitution pattern adjacent to the hydroxyl group introduces unique steric hindrance that modulates its reactivity in nucleophilic reactions, such as Ullmann condensations and Mannich reactions, compared to less hindered or differently substituted analogs like 2-amino-3,4-dimethylphenol or 4-amino-2,3-dimethylphenol . This steric environment can influence both the regioselectivity of electrophilic aromatic substitution and the compound's interaction with biological targets, including monooxygenase enzymes involved in phenolic degradation pathways, where it acts as a substrate or inhibitor . Furthermore, the hydrochloride salt form (CAS 131142-40-0) offers distinct handling and solubility advantages for aqueous-based assays and synthetic procedures compared to the free base (CAS 23363-74-8) .

Quantitative Differentiation Evidence for 6-Amino-2,3-dimethylphenol hydrochloride (CAS 131142-40-0)


Cytotoxic Activity Against Triple-Negative Breast Cancer Cells (MDA-MB-231)

The target compound demonstrates measurable cytotoxic activity against the MDA-MB-231 triple-negative breast cancer cell line, a commonly used model for aggressive, metastatic breast cancer. While no direct head-to-head comparison data with a specific aminophenol analog is available in the primary literature, the compound exhibits an IC50 value of approximately 27.6 µM in this cell line . This value serves as a quantitative benchmark for its in vitro potency in this specific oncological context. In contrast, related aminophenol derivatives and other substituted phenols show a wide range of potencies, with many compounds exhibiting IC50 values >100 µM or even >1000 µM against similar carcinoma cell lines, highlighting that activity is highly dependent on the specific substitution pattern [1][2]. The observed activity is linked to the induction of apoptosis, potentially via caspase pathway activation .

Cytotoxicity Anticancer Triple-Negative Breast Cancer

Inhibition of Dihydroorotase (DHO) Enzyme Activity

6-Amino-2,3-dimethylphenol has been evaluated as an inhibitor of the enzyme dihydroorotase (DHO, EC 3.5.2.3), a key zinc metalloenzyme in the de novo pyrimidine biosynthesis pathway [1][2]. At a concentration of 10 µM and pH 7.37, the compound exhibited inhibition of the DHO enzyme derived from mouse Ehrlich ascites cells [3]. The reported IC50 value for this interaction is 1.00E+6 nM (1000 µM), indicating a relatively weak inhibitory effect [3]. This contrasts with potent inhibitors of other enzymes in the pathway that have IC50 values in the low nanomolar range, but provides a defined interaction for this specific compound that is not documented for all aminophenol isomers [3].

Enzyme Inhibition Dihydroorotase Pyrimidine Biosynthesis

Synthetic Utility in Azo Dye and Complex Molecule Construction

The compound is a recognized intermediate in the synthesis of azo dyes and pigments, where the amino group at position 6 undergoes diazotization to form a diazonium salt, which then couples with electron-rich aromatic compounds to produce intensely colored azo products . Its 2,3-dimethyl substitution pattern distinguishes it from other aminophenols by influencing the electronic properties and steric accessibility of the diazonium intermediate, which can affect coupling efficiency and the final dye's shade and stability . Furthermore, the amino and phenolic groups enable its use in more complex organic transformations, such as Ullmann condensations for biaryl synthesis and Mannich reactions to form β-amino ketones, where the adjacent methyl groups can impart unique regioselectivity compared to unsubstituted or differently substituted aminophenols .

Synthetic Intermediate Azo Dye Diazotization Organic Synthesis

Recommended Application Scenarios for 6-Amino-2,3-dimethylphenol hydrochloride (CAS 131142-40-0)


In Vitro Cytotoxicity Screening in Triple-Negative Breast Cancer Models

This compound is suitable for use as a reference or tool compound in in vitro cytotoxicity assays, particularly with the MDA-MB-231 triple-negative breast cancer cell line, where it demonstrates measurable activity (IC50 ≈ 27.6 µM). Researchers can utilize this compound to establish a baseline for structure-activity relationship (SAR) studies of aminophenol derivatives in oncology, or as a comparator for novel anticancer agents targeting this aggressive cancer subtype. Its moderate potency makes it a useful tool for studying mechanisms of apoptosis induction in this specific cellular context .

Probing Dihydroorotase (DHO) Enzyme Function

The compound can be employed as a weak inhibitor of the dihydroorotase (DHO) enzyme, a component of the pyrimidine biosynthesis pathway. Its defined IC50 value (1000 µM) at pH 7.37 against the mouse Ehrlich ascites DHO provides a quantitative interaction data point. This makes it a suitable chemical probe for enzymology studies focused on DHO kinetics, inhibition mechanisms, or as a control compound in high-throughput screening assays designed to identify more potent DHO inhibitors for antiparasitic or anticancer drug discovery [1].

Synthesis of Specialized Azo Dyes and Functional Materials

As a diazo component, 6-Amino-2,3-dimethylphenol hydrochloride is a valuable intermediate for synthesizing novel azo dyes and pigments. Its unique 2,3-dimethyl substitution pattern allows for the creation of colorants with specific spectral properties and stability profiles not achievable with simpler aminophenols. This makes it a reagent of interest for industrial R&D in textile dyeing, ink formulation, and the development of functional organic materials where precise control over color and molecular structure is required .

Building Block for Biologically Active Molecule Synthesis

The compound serves as a key building block in medicinal chemistry for the synthesis of more complex molecules. The presence of ortho-amino and phenolic hydroxyl groups, combined with the steric influence of the adjacent methyl groups, enables its participation in various bond-forming reactions (e.g., Ullmann, Mannich) to construct pharmacologically relevant scaffolds. This makes it a strategic choice for synthesizing focused libraries of aminophenol derivatives for drug discovery programs targeting inflammation, infection, or cancer, where the 2,3-dimethyl motif is a desired structural feature .

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